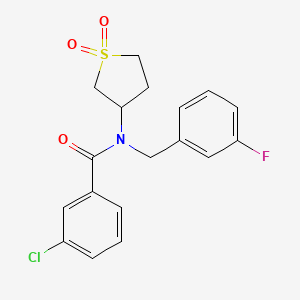

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

CAS No.:

Cat. No.: VC15336796

Molecular Formula: C18H17ClFNO3S

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClFNO3S |

|---|---|

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |

| Standard InChI | InChI=1S/C18H17ClFNO3S/c19-15-5-2-4-14(10-15)18(22)21(17-7-8-25(23,24)12-17)11-13-3-1-6-16(20)9-13/h1-6,9-10,17H,7-8,11-12H2 |

| Standard InChI Key | RZHFHZBLUORLRY-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |

Introduction

The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry. It consists of a benzamide backbone substituted with a chlorine atom, a sulfone-containing tetrahydrothiophene group, and a fluorinated benzyl moiety. This structural arrangement suggests potential biological activity, particularly in areas like enzyme inhibition or receptor modulation.

Structural Information

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide |

| Molecular Formula | CHClFNOS |

| Molecular Weight | Approximately 357.8 g/mol |

| Functional Groups | Benzamide, sulfone, halogen (chlorine and fluorine) |

| Key Structural Features | Chlorinated benzene ring, sulfonated thiophene ring, fluorinated benzyl group |

The presence of halogens (chlorine and fluorine) enhances the compound's potential lipophilicity and metabolic stability, while the sulfone group increases polarity and hydrogen bonding capability.

Synthesis Pathway

Though specific synthesis details for this exact compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:

-

Formation of Benzamide Core: Reacting a chlorinated benzoyl chloride with an amine derivative under controlled conditions.

-

Incorporation of Sulfone Group: Oxidation of thiophene derivatives to introduce the sulfone functionality.

-

Substitution with Fluorobenzyl Group: Nucleophilic substitution or reductive alkylation to attach the fluorobenzyl moiety.

Each step requires precise reaction conditions to ensure high yields and purity.

Analytical Characterization

Compounds like this are characterized using advanced analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify functional groups.

-

Mass Spectrometry (MS): To determine molecular weight and confirm elemental composition.

-

Infrared Spectroscopy (IR): To identify key functional groups like amides and sulfones.

-

X-ray Crystallography: For detailed structural analysis when crystalline samples are available.

Biological Activity

While specific biological data for this compound is not provided in the sources, structurally similar compounds often exhibit activities such as:

-

Enzyme Inhibition: The sulfone group may interact with active sites of enzymes like proteases or kinases.

-

Antimicrobial Properties: Halogenated benzamides are known for their antimicrobial effects against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Potential: Sulfone-containing compounds have been investigated as inhibitors of inflammatory pathways like 5-lipoxygenase (5-LOX).

Further in vitro and in silico studies are required to evaluate its pharmacological profile.

Potential Applications

Based on its structure, this compound could be explored for:

-

Development as a pharmaceutical lead for anti-inflammatory or antimicrobial drugs.

-

Use as a molecular probe in biochemical assays targeting sulfone-sensitive pathways.

-

Optimization for improved drug-like properties through medicinal chemistry approaches.

Research Gaps and Future Directions

Despite its promising structure, detailed research is required to:

-

Develop an efficient and scalable synthesis route.

-

Perform comprehensive biological screening to identify therapeutic targets.

-

Study its pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume